2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol

Catalog No.
S14116746
CAS No.
M.F
C12H12F6O
M. Wt
286.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-...

Product Name

2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol

Molecular Formula

C12H12F6O

Molecular Weight

286.21 g/mol

InChI

InChI=1S/C12H12F6O/c1-10(2,6-19)7-3-8(11(13,14)15)5-9(4-7)12(16,17)18/h3-5,19H,6H2,1-2H3

InChI Key

YBYKJWJUMHIGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol is a chemical compound characterized by its complex structure, which includes a bis(trifluoromethyl)phenyl moiety attached to a tertiary alcohol. This compound is notable for the presence of two trifluoromethyl groups on the phenyl ring, which significantly influence its chemical properties and biological activity. The molecular formula of this compound is C13H12F6OC_{13}H_{12}F_6O, and it has a molecular weight of approximately 300.2 g/mol .

The trifluoromethyl groups are known for enhancing lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry. The presence of the alcohol functional group contributes to its potential reactivity in various

Typical of alcohols, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Conversion to corresponding ketones or aldehydes under oxidative conditions.
  • Substitution Reactions: The hydroxyl group can be replaced by various nucleophiles in substitution reactions.

These reactions are facilitated by the steric and electronic properties imparted by the trifluoromethyl groups, which can stabilize transition states or intermediates.

The biological activity of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol has been investigated in various studies. Compounds containing trifluoromethyl groups have been shown to exhibit significant antimicrobial properties. For instance, derivatives of similar structures have demonstrated effectiveness against drug-resistant bacterial strains, including Staphylococcus aureus . The unique electronic characteristics of the trifluoromethyl substituents enhance the pharmacological profiles of these compounds, making them valuable in drug development.

The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol can be achieved through several methods:

  • Grignard Reaction: Utilizing a Grignard reagent derived from 3,5-bis(trifluoromethyl)benzyl bromide with acetone to yield the tertiary alcohol.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes followed by reduction using lithium aluminum hydride or other reducing agents.
  • Direct Alkylation: Alkylating phenolic compounds with appropriate alkyl halides under basic conditions.

These methods allow for the efficient production of the desired compound while maintaining high yields and purity .

2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol finds applications in various fields:

  • Pharmaceuticals: As a potential precursor or active ingredient in drug formulations due to its biological activity.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed for developing agrochemicals.
  • Material Science: Utilized in creating fluorinated polymers or coatings that require enhanced chemical resistance.

Studies on the interactions of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol with biological systems have revealed its potential as an antimicrobial agent. The compound's ability to disrupt bacterial membranes and inhibit growth has been documented, suggesting that it could serve as a lead compound for further development in combating resistant strains of bacteria . Additionally, its interactions with enzymes involved in metabolic pathways could provide insights into its pharmacokinetic properties.

Several compounds share structural similarities with 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acidC12H10F6O2C_{12}H_{10}F_6O_2Contains a carboxylic acid functional group; used as an intermediate in pharmaceuticals.
1-(3,5-bis(trifluoromethyl)phenyl)ethanoneC11H8F6OC_{11}H_{8}F_6OA ketone variant; exhibits different reactivity profiles compared to alcohols.
3-(trifluoromethyl)benzaldehydeC8H5F3OC_{8}H_{5}F_3OAn aldehyde; useful in organic synthesis but lacks the alcohol functionality.

The unique aspect of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol lies in its combination of both alcohol and bis(trifluoromethyl) functionalities, which enhances its solubility and reactivity compared to other similar compounds. This dual functionality opens pathways for diverse applications not readily available to simpler derivatives.

Photoredox-Mediated Deoxytrifluoromethylation Strategies

Photoredox catalysis has emerged as a powerful tool for direct deoxytrifluoromethylation of alcohols, enabling the conversion of hydroxyl groups into trifluoromethyl (CF$$_3$$) substituents under mild conditions. A seminal study by Ma et al. demonstrated the utility of visible-light-induced C(sp$$^3$$)–Si bond cleavage to generate α-trifluoromethylated benzyl radicals, which undergo conjugate addition to electron-deficient alkenes or oxidation to tertiary alcohols. While this method primarily targets tertiary alcohols, its adaptation to primary alcohols like 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol requires strategic substrate design.

Key advancements include the use of organophotoredox catalysts such as Ir(dF(OMe)ppy)$$2$$(5,5′(CF$$3$$)bpy)PF$$6$$ in conjunction with copper co-catalysts. For example, a copper metallaphotoredox system employing Cu(terpy)Cl$$2$$ (5 mol%) and dMesSCF$$3$$ as the CF$$3$$ source achieved 84% yield in model reactions. The process involves in situ activation of the alcohol via benzoxazolium salts, followed by radical trifluoromethylation (Figure 1). Chloride anions (e.g., TBACl) play a critical role in suppressing parasitic reduction of dMesSCF$$_3$$, enhancing reaction efficiency.

Table 1: Optimized Conditions for Photoredox Deoxytrifluoromethylation

ParameterValue/ComponentRole
PhotocatalystIr(dF(OMe)ppy)$$2$$(5,5′(CF$$3$$)bpy)PF$$_6$$ (1 mol%)Light absorption & single-electron transfer
Copper CatalystCu(terpy)Cl$$_2$$ (5–10 mol%)Radical generation & CF$$_3$$ transfer
CF$$_3$$ SourcedMesSCF$$_3$$ (1.5 equiv)Trifluoromethyl radical precursor
AdditiveTBACl (2 equiv)Suppresses CHF$$_3$$ formation
SolventDMSO (0.025 M)Polar aprotic medium
Light Source450 nm LEDsDrives photoredox cycle

This methodology’s regioselectivity and functional group tolerance make it applicable to aromatic alcohols bearing electron-withdrawing groups, such as the bis(trifluoromethyl)phenyl moiety in the target compound.

Transition-Metal Catalyzed C–H Functionalization Approaches

Direct C–H trifluoromethylation offers a streamlined route to aryl-CF$$3$$ bonds without pre-functionalized substrates. The copper-catalyzed oxidative trifluoromethylation developed by Liu et al. utilizes CF$$3$$SiMe$$3$$ as a nucleophilic CF$$3$$ source, with Cu(OAc)$$2$$ and 1,10-phenanthroline enabling C–H activation in electron-deficient arenes. Applied to 3,5-disubstituted phenyl precursors, this method could install CF$$3$$ groups at the meta positions, followed by propanol chain elongation via Grignard or aldol reactions.

Critical to this approach is the choice of oxidant. While di-tert-butyl peroxide (DTBP) proves effective for azoles and perfluoroarenes, aerobic oxidation suffices for less electron-rich systems. For the target molecule, sequential C–H trifluoromethylation and alcohol functionalization would require orthogonal protecting group strategies to prevent over-oxidation.

Mechanistic Insights:

  • Oxidative Activation: Cu(II) oxidizes CF$$3$$SiMe$$3$$ to CF$$3^-$$, generating a Cu(III)-CF$$3$$ intermediate.
  • Electrophilic Aromatic Substitution: The Cu(III) species facilitates electrophilic attack on the aryl ring, favoring electron-deficient positions.
  • Reductive Elimination: Cu(I) is re-oxidized by DTBP or O$$_2$$, closing the catalytic cycle.

This method’s compatibility with heteroarenes suggests potential for modifying the propanol sidechain post-trifluoromethylation.

N-Heterocyclic Carbene-Mediated Activation Protocols

N-Heterocyclic carbenes (NHCs) have revolutionized alcohol activation by forming transient adducts that facilitate dehydroxylative functionalization. In the context of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol, NHCs derived from benzoxazolium salts enable direct substitution of the hydroxyl group with CF$$_3$$. The reaction proceeds via:

  • Adduct Formation: NHC coordinates to the alcohol oxygen, generating a stabilized alkoxide.
  • Trifluoromethyl Transfer: dMesSCF$$3$$ delivers CF$$3^-$$ via single-electron transfer (SET), aided by Cu(terpy)Cl$$_2$$.
  • Product Release: Elimination of the NHC regenerates the catalyst.

Notably, chloride additives (e.g., TBACl) modulate copper’s redox potential, preventing premature reduction of the CF$$3$$ source. This method’s efficiency is exemplified by an 84% yield in analogous tertiary alcohol systems, with primary alcohols requiring adjusted stoichiometry (10 mol% Cu(terpy)Cl$$2$$).

Asymmetric Catalysis for Enantioselective Synthesis

While asymmetric synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol remains unreported, enantioselective trifluoromethylation strategies provide a conceptual framework. Chiral bisoxazoline (Box) ligands paired with Cu(I) catalysts could induce asymmetry during C–CF$$_3$$ bond formation, particularly in radical trifluoromethylation reactions. For instance, Ma et al.’s photoredox protocol, when integrated with chiral copper complexes, may enable enantiocontrol during radical trapping.

Alternative approaches include:

  • Dynamic Kinetic Resolution: Utilizing racemic alcohol precursors and chiral catalysts to bias CF$$_3$$ transfer.
  • Enzymatic Desymmetrization: Lipase-mediated resolution of prochiral intermediates.

These speculative pathways require validation but highlight opportunities for advancing stereoselective synthesis of trifluoromethylated alcohols.

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

286.07923397 g/mol

Monoisotopic Mass

286.07923397 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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